molecular formula C13H9BrFNO B2505344 3-bromo-N-(2-fluorophenyl)benzamide CAS No. 333345-69-0

3-bromo-N-(2-fluorophenyl)benzamide

Cat. No. B2505344
M. Wt: 294.123
InChI Key: NPEMEBYRPOEWGY-UHFFFAOYSA-N
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Description

“3-bromo-N-(2-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H9BrFNO. It has an average mass of 294.119 Da and a monoisotopic mass of 292.985138 Da .


Molecular Structure Analysis

The molecular structure of “3-bromo-N-(2-fluorophenyl)benzamide” can be represented by the InChI string: InChI=1S/C13H9BrFNO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17) . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, have been studied. These compounds exhibit significant differences in the dihedral angles between the two benzene rings, which is crucial for understanding molecular conformations and interactions (Suchetan et al., 2016).

Antipathogenic Activity

Benzamide derivatives, including those related to 3-bromo-N-(2-fluorophenyl)benzamide, have been synthesized and tested for their interaction with bacterial cells. Their anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, demonstrates potential in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Disorder-Induced Polymorphism

The occurrence of concomitant polymorphism in related compounds, like 3-fluoro-N-(3-fluorophenyl) benzamide, due to disorder in the crystal structure, has been identified. Such studies help understand the polymorphic forms of benzamide derivatives and their potential pharmaceutical applications (Chopra & Row, 2008).

Intermolecular Interactions

A quantitative investigation into the intermolecular interactions in benzamide derivatives, similar to 3-bromo-N-(2-fluorophenyl)benzamide, has been conducted. This study provides insights into the roles of various intermolecular forces in the polymorphic forms of these compounds, which is significant for their stability and efficacy (Shukla et al., 2018).

Synthesis and Characterization of Derivatives

Studies on the synthesis and characterization of related benzamide derivatives, like N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-fluorophenyl)benzamide, provide valuable information on the chemical properties and potential applications of these compounds (Achugatla et al., 2017).

Antimalarial Activity

Benzothiophene carboxamide derivatives, including bromo-benzothiophene carboxamide derivatives, have been identified as potent inhibitors of Plasmodium falciparum enoyl‐ACP reductase. Compounds like 3‐Bromo‐N‐(4‐fluorobenzyl)‐benzo[b]thiophene‐2‐carboxamide have shown significant antimalarial activity, highlighting the potential of benzamide derivatives in antimalarial drug development (Banerjee et al., 2011).

properties

IUPAC Name

3-bromo-N-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEMEBYRPOEWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-fluorophenyl)benzamide

Citations

For This Compound
5
Citations
SK Nayak, MK Reddy, TN Guru Row… - Crystal growth & …, 2011 - ACS Publications
A series of halogen-substituted benzanilides have been synthesized and characterized, and crystallization studies directed toward generation of polymorphs have been performed to …
Number of citations: 111 pubs.acs.org
GN Manjunatha Reddy, SK Nayak… - Magnetic …, 2009 - Wiley Online Library
The scalar coupled proton NMR spectra of many organic molecules possessing more than one phenyl ring are generally complex due to degeneracy of transitions arising from the …
N Suryaprakash - Annual Reports on NMR Spectroscopy, 2011 - Elsevier
The number of permitted single quantum (SQ) transitions in the 1 H NMR spectra of scalar-coupled spins increases rapidly with the increase in the number of interacting spins, thereby …
Number of citations: 2 www.sciencedirect.com
SK Nayak, MK Reddy, TNG Row, D Chopra - 2011 - academia.edu
A series of halogen-substituted benzanilides have been synthesized and characterized, and crystallization studies directed toward generation of polymorphs have been performed to …
Number of citations: 2 www.academia.edu
UR Prabhu, N Suryaprakash - The Journal of Physical Chemistry …, 2010 - ACS Publications
The proton NMR spectral complexity arising due to severe overlap of peaks hampers their analyses in diverse situations, even by the application of two-dimensional experiments. The …
Number of citations: 15 pubs.acs.org

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